![molecular formula C14H14N2O B15354512 N-[(2-aminophenyl)methyl]benzamide CAS No. 32478-65-2](/img/structure/B15354512.png)
N-[(2-aminophenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-aminophenyl)methyl]benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potential as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. This compound has shown promise in various biological activities, including antiproliferative and antifibrotic effects .
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing N-[(2-aminophenyl)methyl]benzamide involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process includes a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction is typically carried out under mild conditions, making it practical and atom-economical.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.
化学反応の分析
Types of Reactions
N-[(2-aminophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzamide moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
科学的研究の応用
N-[(2-aminophenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating gene expression through HDAC inhibition.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The primary mechanism of action of N-[(2-aminophenyl)methyl]benzamide involves the inhibition of class I HDAC enzymes. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins, leading to changes in gene expression. This inhibition can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, thereby exerting antiproliferative effects .
類似化合物との比較
Similar Compounds
N-(2-aminophenyl)benzamide: Another HDAC inhibitor with similar biological activities.
Chidamide: An approved HDAC inhibitor used in cancer therapy.
Vorinostat: A well-known HDAC inhibitor with a broader spectrum of activity.
Uniqueness
N-[(2-aminophenyl)methyl]benzamide is unique due to its specific structure, which allows for selective inhibition of HDAC1 and HDAC2 enzymes. This selectivity can lead to fewer side effects compared to other HDAC inhibitors that target a broader range of enzymes .
特性
CAS番号 |
32478-65-2 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC名 |
N-[(2-aminophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H14N2O/c15-13-9-5-4-8-12(13)10-16-14(17)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) |
InChIキー |
OPUHVIHIKCYZOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


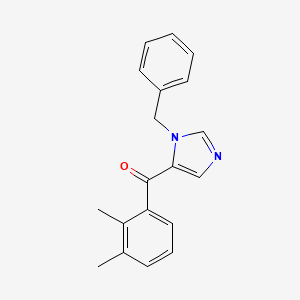
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B15354446.png)

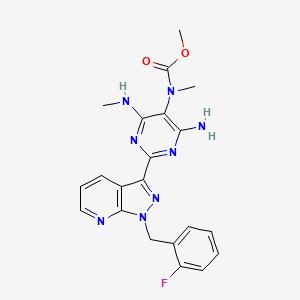
![N1-(4-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B15354459.png)

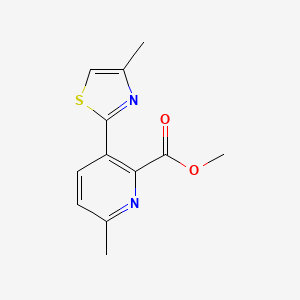

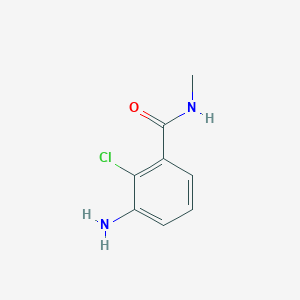
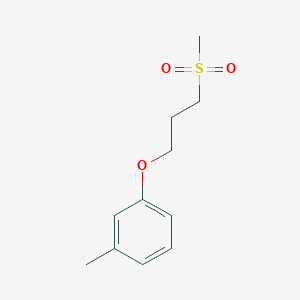
![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)
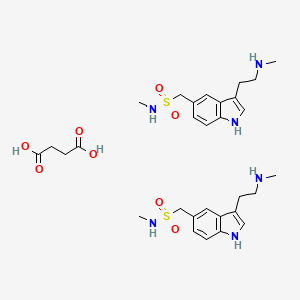
![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)
![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B15354519.png)
